5-Methoxy-5-methylnonane-2,4-diol
Description
5-Methoxy-5-methylnonane-2,4-diol is an aliphatic diol characterized by a nine-carbon chain (nonane backbone) with hydroxyl groups at positions 2 and 4, a methoxy group at position 5, and a methyl substituent adjacent to the methoxy group. Its molecular formula is C11H22O3, and its structure confers unique physicochemical properties, such as moderate hydrophilicity due to the diol groups and lipophilicity from the alkyl and methoxy substituents.
Properties
CAS No. |
84022-37-7 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-methoxy-5-methylnonane-2,4-diol |
InChI |
InChI=1S/C11H24O3/c1-5-6-7-11(3,14-4)10(13)8-9(2)12/h9-10,12-13H,5-8H2,1-4H3 |
InChI Key |
YBRXINPGVBDEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(CC(C)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-methylnonane-2,4-diol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by hydroxylation. For example, starting from a nonane derivative, the introduction of methoxy and methyl groups can be achieved through controlled alkylation reactions. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate can introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the hydrogenation and hydroxylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-methylnonane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new substituted compounds with different functional groups.
Scientific Research Applications
5-Methoxy-5-methylnonane-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-5-methylnonane-2,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity. The methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methoxybenzene-1,3-diol (CAS 2174-64-3)
- Structure : Aromatic diol with methoxy substitution at position 5 and hydroxyl groups at positions 1 and 3.
- Molecular Formula : C7H8O3 (MW = 140.14 g/mol).
- Key Differences: The aromatic ring in 5-Methoxybenzene-1,3-diol confers rigidity and planarity, contrasting with the flexible aliphatic chain of 5-Methoxy-5-methylnonane-2,4-diol. Aromatic diols typically exhibit higher melting points and lower solubility in nonpolar solvents compared to aliphatic diols. Applications: 5-Methoxybenzene-1,3-diol is used in organic synthesis and pharmaceuticals, whereas aliphatic diols like this compound may serve as solvents or intermediates in polymer chemistry .
5-Ethoxy-1-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
- Structure : Cyclic ureide (imidazolidine-dione) with ethoxy, methyl, and aryl substituents.
- Molecular Formula : C12H14N2O3 (MW = 234.25 g/mol).
- Unlike this compound, this compound lacks free hydroxyl groups, reducing its hydrophilicity and reactivity in esterification or etherification reactions .
5-Ethylnonan-2-ol (CAS 103-08-2)
- Structure : Aliphatic alcohol with an ethyl branch at position 5 and a hydroxyl group at position 2.
- Molecular Formula : C11H24O (MW = 172.31 g/mol).
- Key Differences: The absence of a second hydroxyl group and methoxy substitution reduces polarity compared to this compound. Applications: Primarily used as a solvent or surfactant, whereas diols like the target compound may act as crosslinkers in polyurethanes or epoxy resins .
Physicochemical Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | C11H22O3 | 202.29 | Diol, Methoxy, Methyl | Moderate hydrophilicity, high boiling point |
| 5-Methoxybenzene-1,3-diol | C7H8O3 | 140.14 | Aromatic diol, Methoxy | High melting point, UV reactivity |
| 5-Ethylnonan-2-ol | C11H24O | 172.31 | Alcohol, Ethyl branch | Low polarity, surfactant properties |
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